[(3-Methylbut-3-en-2-yl)sulfanyl](methylsulfanyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylbut-3-en-2-yl)sulfanylacetonitrile is an organic compound characterized by the presence of sulfanyl and acetonitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-en-2-yl)sulfanylacetonitrile typically involves the reaction of 3-methylbut-3-en-2-yl sulfanyl compounds with methylsulfanyl acetonitrile under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylbut-3-en-2-yl)sulfanylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted acetonitrile derivatives, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
(3-Methylbut-3-en-2-yl)sulfanylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Methylbut-3-en-2-yl)sulfanylacetonitrile involves its interaction with molecular targets and pathways within biological systems. The sulfanyl and acetonitrile groups may play a role in binding to specific enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester
- S-(2-carboxy-2-methylbut-3-en-2-yl)glutathione (2-)
- S-(1-hydroxy-2-methylbut-3-en-2-yl)glutathione (1-)
Uniqueness
(3-Methylbut-3-en-2-yl)sulfanylacetonitrile is unique due to its specific combination of sulfanyl and acetonitrile functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
61223-59-4 |
---|---|
Molekularformel |
C8H13NS2 |
Molekulargewicht |
187.3 g/mol |
IUPAC-Name |
2-(3-methylbut-3-en-2-ylsulfanyl)-2-methylsulfanylacetonitrile |
InChI |
InChI=1S/C8H13NS2/c1-6(2)7(3)11-8(5-9)10-4/h7-8H,1H2,2-4H3 |
InChI-Schlüssel |
OJQSMCWEAXUISP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C)C)SC(C#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.